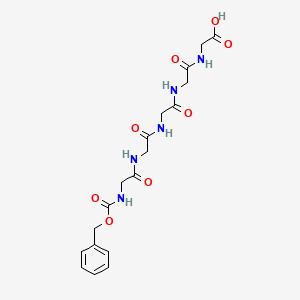
Z-Gly-Gly-Gly-Gly-Gly-OH
Descripción general
Descripción
Z-Gly-Gly-Gly-Gly-Gly-OH: N-(benzyloxycarbonyl)glycylglycylglycylglycylglycine , is a synthetic peptide composed of five glycine residues with a benzyloxycarbonyl (Z) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and serves as a model peptide for studying various biochemical and biophysical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Gly-Gly-Gly-Gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The protected glycine is then coupled with another glycine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). This process is repeated until the desired peptide length is achieved .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection, coupling, and washing, allowing for the efficient production of peptides on a large scale. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Oxidation: The benzyloxycarbonyl (Z) group can be oxidized to form a carboxylic acid derivative.
Reduction: The peptide can be reduced to remove the Z protecting group, yielding the free peptide.
Substitution: The Z group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly employed.
Substitution: Various nucleophiles can be used to substitute the Z group, depending on the desired functional group.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Carboxylic acid derivatives.
Reduction: Free peptide without the Z protecting group.
Substitution: Peptides with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
Z-Gly-Gly-Gly-Gly-Gly-OH has several scientific research applications, including:
Peptide Synthesis: It serves as a model peptide for studying peptide synthesis techniques and optimizing reaction conditions.
Biophysical Studies: The compound is used to investigate the structural and conformational properties of peptides, including folding and stability.
Biochemical Assays: It is employed in enzyme assays to study protease activity and specificity.
Drug Development: The peptide can be used as a scaffold for designing peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Z-Gly-Gly-Gly-Gly-Gly-OH primarily involves its interactions with enzymes and other biomolecules. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. The benzyloxycarbonyl (Z) group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon removal of the Z group, the free peptide can interact with target proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Gly-Gly-OH: A shorter peptide with three glycine residues.
Z-Gly-Gly-Gly-Gly-OH: A peptide with four glycine residues.
Z-Gly-Gly-Gly-Gly-Gly-Gly-OH: A peptide with six glycine residues.
Uniqueness
Z-Gly-Gly-Gly-Gly-Gly-OH is unique due to its specific length and the presence of the benzyloxycarbonyl (Z) protecting group. The length of the peptide influences its structural and functional properties, making it suitable for various research applications. The Z group provides stability during synthesis and can be selectively removed under mild conditions, allowing for further modifications .
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRITUIHLIOWZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318633 | |
| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20228-72-2 | |
| Record name | 20228-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


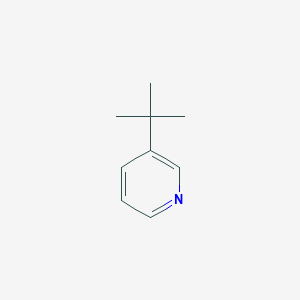


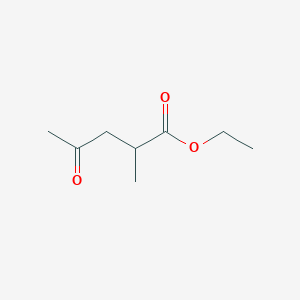
![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/new.no-structure.jpg)

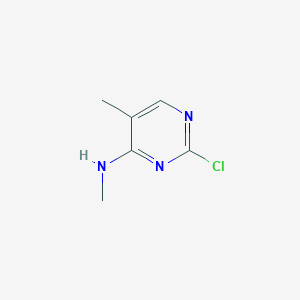

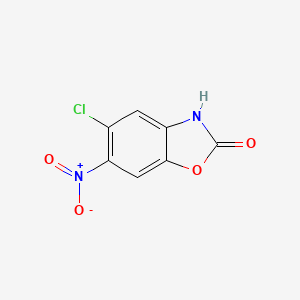
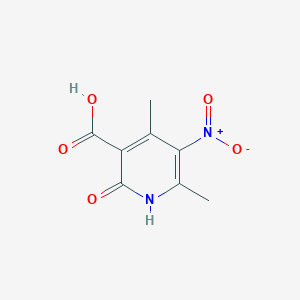
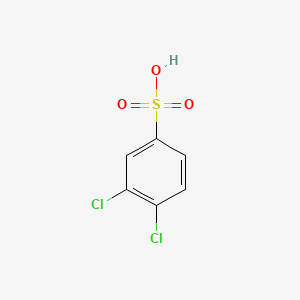
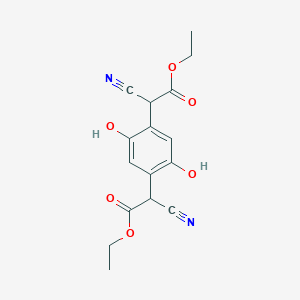
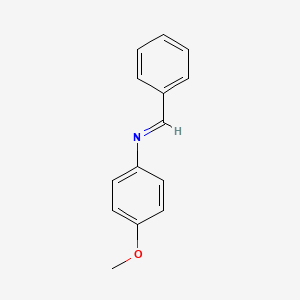
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
